molecular formula C5H7NaO3 B15089014 Sodium 3-methyl-2-oxobutanoate-13C2,d4

Sodium 3-methyl-2-oxobutanoate-13C2,d4

Cat. No.: B15089014
M. Wt: 144.11 g/mol
InChI Key: WIQBZDCJCRFGKA-YVAKGFCFSA-M
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Description

Sodium 3-methyl-2-oxobutanoate-13C2,d4 is a compound that is both deuterium and carbon-13 labeled. It is a stable isotope-labeled compound used primarily in scientific research. The labeling with deuterium and carbon-13 makes it particularly useful in various analytical and biochemical studies, as it allows for precise tracking and quantification in metabolic and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-methyl-2-oxobutanoate-13C2,d4 involves the incorporation of stable isotopes of hydrogen (deuterium) and carbon (carbon-13) into the molecular structure of Sodium 3-methyl-2-oxobutanoate. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including isotope exchange reactions and purification processes .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistent isotopic labeling. The process involves the use of specialized equipment and reagents to achieve the desired isotopic enrichment. The final product is subjected to rigorous quality control measures to confirm its chemical composition and isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-methyl-2-oxobutanoate-13C2,d4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation while maintaining the integrity of the isotopic labels .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Sodium 3-methyl-2-oxobutanoate-13C2,d4 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Sodium 3-methyl-2-oxobutanoate-13C2,d4 involves its incorporation into metabolic pathways where it can be tracked using analytical techniques such as mass spectrometry. The deuterium and carbon-13 labels allow for precise quantification and analysis of metabolic fluxes and enzyme activities. The molecular targets and pathways involved depend on the specific application and experimental design .

Comparison with Similar Compounds

Sodium 3-methyl-2-oxobutanoate-13C2,d4 is unique due to its dual labeling with deuterium and carbon-13. Similar compounds include:

    Sodium 3-methyl-2-oxobutanoate: The non-labeled version of the compound.

    Sodium 3-methyl-2-oxobutanoate-13C: Labeled only with carbon-13.

    Sodium 3-methyl-2-oxobutanoate-d4: Labeled only with deuterium

These similar compounds are used in various research applications, but the dual labeling of this compound provides enhanced analytical capabilities, making it particularly valuable in complex studies requiring precise isotopic tracking .

Properties

Molecular Formula

C5H7NaO3

Molecular Weight

144.11 g/mol

IUPAC Name

sodium;4,4-dideuterio-3-(dideuterio(113C)methyl)-2-oxo(413C)butanoate

InChI

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1D2,2+1D2;

InChI Key

WIQBZDCJCRFGKA-YVAKGFCFSA-M

Isomeric SMILES

[2H][13CH]([2H])C([13CH]([2H])[2H])C(=O)C(=O)[O-].[Na+]

Canonical SMILES

CC(C)C(=O)C(=O)[O-].[Na+]

Origin of Product

United States

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